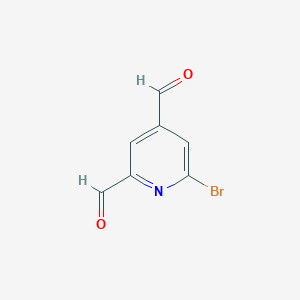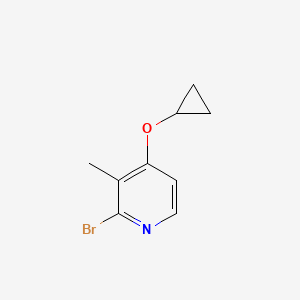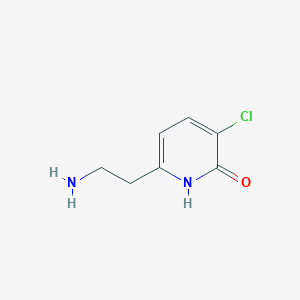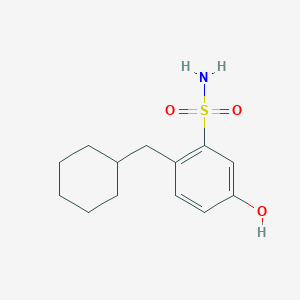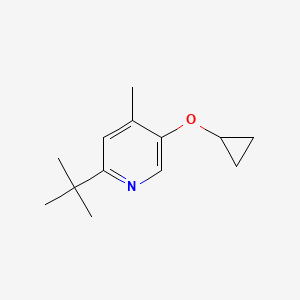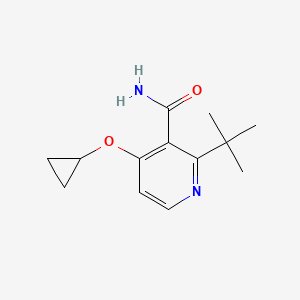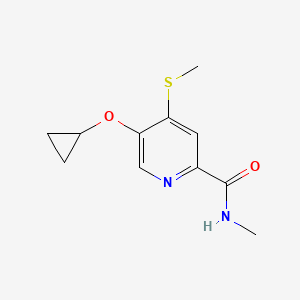
5-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide typically involves the following steps:
Formation of the Picolinamide Core: The picolinamide core can be synthesized through the reaction of picolinic acid with appropriate amines under dehydrating conditions.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropyl halides.
Methylation and Thiolation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the cyclopropoxy group or to modify the picolinamide core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy and methylthio groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have been studied for their potential antitumor activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used as a tool compound to study various biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit certain kinases, which are enzymes involved in cell signaling and regulation . The inhibition of these kinases can lead to the suppression of tumor growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-4-phenoxypicolinamide: This compound has similar structural features and has been studied for its cytotoxic activity against cancer cell lines.
N-Methyl-picolinamide-4-thiol: Another derivative with potential antitumor activity, showing selective inhibition of specific kinases.
Uniqueness
5-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C11H14N2O2S |
|---|---|
Molekulargewicht |
238.31 g/mol |
IUPAC-Name |
5-cyclopropyloxy-N-methyl-4-methylsulfanylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H14N2O2S/c1-12-11(14)8-5-10(16-2)9(6-13-8)15-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
MHLJAMUQAYRZKU-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=NC=C(C(=C1)SC)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




